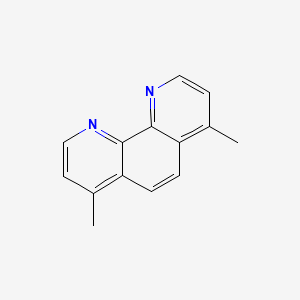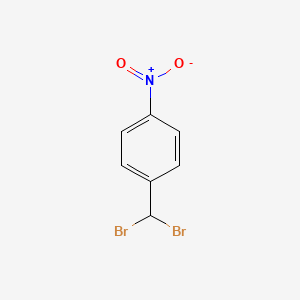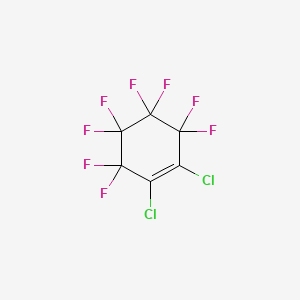
4,7-Dimethyl-1,10-Phenanthrolin
Übersicht
Beschreibung
4,7-Dimethyl-[1,10]Phenanthrolin ist eine organische Verbindung, die zur Klasse der Phenanthroline gehört. Sie zeichnet sich durch das Vorhandensein von zwei Methylgruppen an den Positionen 4 und 7 des Phenanthrolin-Skeletts aus, welches ein Derivat von Phenanthren ist. Diese Verbindung ist bekannt für ihre aromatische polycyclische Struktur, die aus zwei Pyridinringen besteht, die nichtlinear durch einen Benzolring verbunden sind .
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyl-[1,10]Phenanthrolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 4,7-Dimethyl-[1,10]Phenanthrolin beinhaltet seine Fähigkeit, Komplexe mit Metallionen zu bilden. Diese Komplexe können mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Nukleinsäuren, interagieren. Die aromatische Struktur der Verbindung ermöglicht es ihr, sich zwischen DNA-Basen einzuschalten und so die DNA-Replikation und Transkriptionsprozesse zu beeinflussen .
Wirkmechanismus
Target of Action
The primary target of 4,7-Dimethyl-1,10-phenanthroline is Azurin , a protein found in the bacterium Pseudomonas aeruginosa . Azurin plays a crucial role in the electron transfer chain of this bacterium .
Mode of Action
4,7-Dimethyl-1,10-phenanthroline acts as an organic bidentate ligand, forming complexes with metal ions for detection .
Biochemical Pathways
It’s known that the compound plays a significant role in colorimetric sensors, coordination polymer, ionochromism, and luminescence .
Result of Action
It has been shown to have anticancer activity, inducing apoptosis in various cancer cell lines at nanomolar concentrations .
Biochemische Analyse
Biochemical Properties
4,7-Dimethyl-1,10-phenanthroline plays a significant role in biochemical reactions, primarily as a ligand that forms complexes with metal ions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with metal ions such as copper, iron, and zinc, which are essential cofactors for many enzymatic reactions. These interactions can influence the activity of metalloproteins and metalloenzymes, affecting processes such as electron transfer, catalysis, and structural stability .
Cellular Effects
The effects of 4,7-Dimethyl-1,10-phenanthroline on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of metalloproteins involved in oxidative stress responses and DNA repair mechanisms. By chelating metal ions, 4,7-Dimethyl-1,10-phenanthroline can alter the redox state of cells, impacting processes such as apoptosis, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, 4,7-Dimethyl-1,10-phenanthroline exerts its effects through various mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. For instance, it can inhibit metalloproteases by chelating the metal ion required for their catalytic activity, leading to enzyme inactivation. Additionally, 4,7-Dimethyl-1,10-phenanthroline can influence gene expression by modulating the activity of transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dimethyl-1,10-phenanthroline can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that 4,7-Dimethyl-1,10-phenanthroline can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,7-Dimethyl-1,10-phenanthroline vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes and protecting against oxidative stress. At high doses, it can be toxic, leading to adverse effects such as tissue damage, inflammation, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
4,7-Dimethyl-1,10-phenanthroline is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, the compound can inhibit or activate enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in energy production, redox balance, and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4,7-Dimethyl-1,10-phenanthroline is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in various cellular compartments. The compound’s localization and accumulation can influence its activity and function, affecting processes such as metal ion homeostasis and enzyme regulation .
Subcellular Localization
The subcellular localization of 4,7-Dimethyl-1,10-phenanthroline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and DNA repair processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
4,7-Dimethyl-[1,10]Phenanthrolin kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 1,10-Phenanthrolin mit methylierenden Agenzien unter kontrollierten Bedingungen. So kann beispielsweise die Reaktion von 1,10-Phenanthrolin mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat 4,7-Dimethyl-[1,10]Phenanthrolin ergeben .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von 4,7-Dimethyl-[1,10]Phenanthrolin häufig großtechnische Methylierungsreaktionen. Das Verfahren beinhaltet typischerweise die Verwendung von methylierenden Agenzien wie Dimethylsulfat oder Methyliodid, zusammen mit geeigneten Katalysatoren und Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,7-Dimethyl-[1,10]Phenanthrolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in Dihydroderivate umwandeln.
Substitution: Sie kann an Substitutionsreaktionen teilnehmen, insbesondere an den Stickstoffatomen, wodurch verschiedene Derivate entstehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen eingesetzt werden.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen N-Oxide, Dihydroderivate und verschiedene substituierte Phenanthroline, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,10-Phenanthrolin: Die Stammverbindung ohne Methylgruppen.
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolin: Ein Derivat mit zusätzlichen Phenylgruppen.
Einzigartigkeit
4,7-Dimethyl-[1,10]Phenanthrolin ist aufgrund seines spezifischen Methylierungsmusters einzigartig, das seine Löslichkeit und Reaktivität im Vergleich zur Stammverbindung, 1,10-Phenanthrolin, erhöht. Dies macht es besonders nützlich für Anwendungen, die spezifische Ligandeigenschaften und Metallionen-Wechselwirkungen erfordern .
Eigenschaften
IUPAC Name |
4,7-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVLDFFWTQYGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062932 | |
| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3248-05-3, 308134-34-1 | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3248-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003248053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Dimethyl-[1,10]Phenanthroline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3248-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-DIMETHYL-1,10-PHENANTHROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YJ54Z8ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)






![N-[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1294952.png)


